Methallylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methallylsilane is an organosilicon compound characterized by the presence of a silicon atom bonded to an allyl group and a methyl group. This compound is known for its versatility in organic synthesis, particularly in the formation of carbon-silicon bonds. This compound is utilized as a reagent in various chemical reactions due to its unique reactivity and stability.
Vorbereitungsmethoden
Methallylsilane can be synthesized through several methods. One common synthetic route involves the reaction of a hydrogen-substituted organosilicon compound with diisobutylene at elevated temperatures ranging from 400°C to 600°C . This method is efficient and yields high-purity this compound. Industrial production methods often involve similar high-temperature reactions to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Methallylsilane undergoes a variety of chemical reactions, including:
Oxidation: this compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions.
Reduction: Reduction reactions involving this compound typically yield silanes with different substituents.
Substitution: this compound can participate in substitution reactions, where the allyl group is replaced by other functional groups.
Addition: this compound is known for its ability to undergo addition reactions, particularly with electrophiles, to form new carbon-silicon bonds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminium hydride, and various electrophiles for addition reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Methallylsilane has a wide range of applications in scientific research:
Medicine: Research into this compound derivatives has shown potential in drug delivery systems and as intermediates in the synthesis of biologically active compounds.
Industry: this compound is used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of methallylsilane involves its reactivity with various functional groups. The silicon atom in this compound can form strong bonds with carbon, oxygen, and nitrogen atoms, making it a versatile reagent in organic synthesis. The allyl group provides a site for further functionalization, allowing for the formation of complex molecules. The molecular targets and pathways involved in this compound’s reactivity are primarily determined by the nature of the reacting species and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Methallylsilane can be compared with other allylsilanes, such as allyltrimethylsilane and allyltriethoxysilane. While all these compounds share the allyl group, this compound is unique due to the presence of a methyl group bonded to the silicon atom. This structural difference imparts distinct reactivity and stability to this compound, making it suitable for specific applications where other allylsilanes may not be as effective .
Similar compounds include:
- Allyltrimethylsilane
- Allyltriethoxysilane
- Vinyltrimethylsilane
Each of these compounds has unique properties and applications, but this compound stands out due to its specific reactivity profile and versatility in various chemical reactions.
Eigenschaften
Molekularformel |
C4H7Si |
---|---|
Molekulargewicht |
83.18 g/mol |
InChI |
InChI=1S/C4H7Si/c1-4(2)3-5/h1,3H2,2H3 |
InChI-Schlüssel |
QKBMZFPTBQFVSV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C[Si] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.